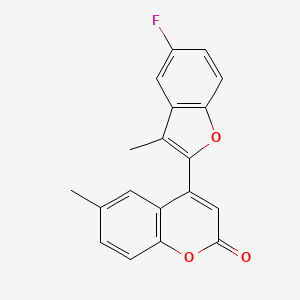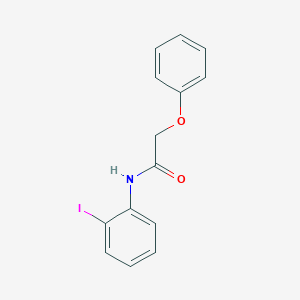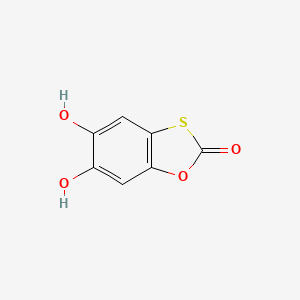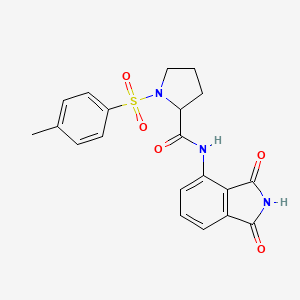![molecular formula C25H23N5O3S B2409672 1,3-Dioxo-2-(2-(4-((5-(thiophène-2-yl)-1,3,4-oxadiazol-2-yl)méthyl)pipérazin-1-yl)éthyl)-2H-benzo[de]isoquinoline CAS No. 2034622-55-2](/img/structure/B2409672.png)
1,3-Dioxo-2-(2-(4-((5-(thiophène-2-yl)-1,3,4-oxadiazol-2-yl)méthyl)pipérazin-1-yl)éthyl)-2H-benzo[de]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a 1,3,4-oxadiazole ring, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione moiety . This compound could be a key pharmacophore of several biologically active agents .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of N-substituted piperazinylquinolones characterized by having N-[2-[5-(methylthio)thiophen-2-yl]ethyl residue as a bulky side-chain has been synthesized . Another study reported the synthesis of a novel Mannich derivative with promising antibacterial activity .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiophene ring mean plane lies almost in the plane of the oxadiazole ring . The piperazine ring that links the methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety to a 2-methoxyphenyl unit has a chair conformation .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the conditions and the reagents used. For instance, one study reported that a compound with a similar structure inhibited the catalytical activity of PARP1 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, a compound with a similar structure was reported to have a melting point of 200–202 °C .Applications De Recherche Scientifique
Réactif de marquage fluorescent
Ce composé a été utilisé comme réactif de marquage fluorescent en présence de catalyseur K2CO3 dans un solvant de N, N-diméthylformamide. Il a été utilisé pour marquer avec succès 26 acides gras (C5–C30) . Les dérivés étaient suffisamment stables pour être analysés efficacement par chromatographie liquide haute performance avec détection de fluorescence .
Détermination des acides gras libres
Le composé a été appliqué pour la détermination sensible des acides gras libres dans des échantillons de noix de ginkgo et de feuilles de ginkgo par chromatographie liquide haute performance avec détection de fluorescence .
Activités anti-inflammatoires et antioxydantes
Les composés nouvellement synthétisés ont montré de puissantes activités anti-inflammatoires à la fois in vitro et in vivo. Ils ont également présenté des vitalités antioxydantes prometteuses contre l'activité de piégeage du radical α, α-diphényl-β-picrylhydrazyle et la peroxydation lipidique .
Synthèse de dérivés de pyrimidine-2-thiol, de pyrazole et de pyrane
Le composé a été utilisé comme intermédiaire clé pour une synthèse facile des cibles . La pyranone a été obtenue par transformation du composé .
Applications antiparasitaires, antibactériennes, anticancéreuses et antifongiques
Le composé a été utilisé comme médicaments antiparasitaires, antibactériens, anticancéreux et antifongiques .
Synthèse d'un nouveau composé amide
Un nouveau composé amide contenant un hétéroatome a été synthétisé par N-acylation de 2-amino-thiophène-3-carbonitrile avec de l'acide 2-(thiophène-2-yl)acétique activé .
Orientations Futures
The compound “2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” and its derivatives could be further investigated for their potential biological activities. For instance, they could be tested for their antibacterial, antiviral, antifungal, anticancer, and other pharmacological properties . The synthesis of this compound could also be optimized, and its physical and chemical properties could be further characterized .
Propriétés
IUPAC Name |
2-[2-[4-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c31-24-18-6-1-4-17-5-2-7-19(22(17)18)25(32)30(24)14-13-28-9-11-29(12-10-28)16-21-26-27-23(33-21)20-8-3-15-34-20/h1-8,15H,9-14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXWZJIPPJOGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NN=C(O5)C6=CC=CS6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2409591.png)
![6-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2409594.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2409595.png)
![Tert-butyl 7-chlorosulfonyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2409596.png)
![3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile](/img/structure/B2409597.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2409602.png)

![Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate](/img/structure/B2409607.png)


![2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2409611.png)

